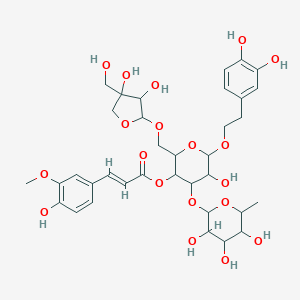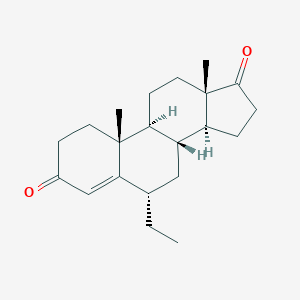
3,7-Diamino-2-hydroxyheptanoyl-leucyl-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diamino-2-hydroxyheptanoyl-leucyl-proline, commonly known as DAHP, is a peptide that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DAHP is a synthetic peptide that is composed of seven amino acids, including leucine, proline, and two diamino acids.
Mecanismo De Acción
The mechanism of action of DAHP is not fully understood. However, it has been suggested that it may act through the inhibition of inflammatory cytokines and the upregulation of antioxidant enzymes. Additionally, DAHP may promote wound healing and tissue regeneration through the activation of growth factors and the stimulation of collagen synthesis.
Biochemical and Physiological Effects:
DAHP has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, promote wound healing and tissue regeneration, and inhibit cancer cell growth. Additionally, DAHP has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DAHP in lab experiments is its stability. DAHP is stable in various conditions, including high temperatures and acidic or basic environments. Additionally, DAHP is relatively easy to synthesize and purify. However, one of the limitations of using DAHP in lab experiments is its cost. DAHP is a synthetic peptide, and its synthesis and purification can be expensive.
Direcciones Futuras
There are several future directions for the study of DAHP. One potential direction is the investigation of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, DAHP may have potential applications in the field of tissue engineering and regenerative medicine. Further studies are needed to fully understand the mechanism of action of DAHP and its potential therapeutic properties.
Conclusion:
In conclusion, DAHP is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DAHP has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use in wound healing and tissue regeneration. While there are advantages and limitations to using DAHP in lab experiments, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
DAHP is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support, followed by deprotection of the side chains and cleavage of the peptide from the solid support. The final product is purified through high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
DAHP has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DAHP has also been studied for its potential use in wound healing and tissue regeneration.
Propiedades
Número CAS |
144732-34-3 |
|---|---|
Nombre del producto |
3,7-Diamino-2-hydroxyheptanoyl-leucyl-proline |
Fórmula molecular |
C18H34N4O5 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(3R)-3,7-diamino-2-hydroxyheptanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H34N4O5/c1-11(2)10-13(17(25)22-9-5-7-14(22)18(26)27)21-16(24)15(23)12(20)6-3-4-8-19/h11-15,23H,3-10,19-20H2,1-2H3,(H,21,24)(H,26,27)/t12-,13+,14+,15?/m1/s1 |
Clave InChI |
YNENOTWYRHCXGS-CXJJLCSMSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C([C@@H](CCCCN)N)O |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(CCCCN)N)O |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C(CCCCN)N)O |
Sinónimos |
(2S,3R)-3,7-diamino-2-hydroxyheptanoyl-leucyl-proline 3,7-diamino-2-hydroxyheptanoyl-leucyl-proline DAHHA-Leu-Pro-OH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234017.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234037.png)
![(4R,8R,18R,22R,26R)-12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B234056.png)

![2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)
![3,5-dimethyl-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234078.png)
![1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B234097.png)
![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)